molecular formula C11H24IN B14514796 N,2-Dimethyl-N,N-dipropylprop-2-en-1-aminium iodide CAS No. 62721-62-4

N,2-Dimethyl-N,N-dipropylprop-2-en-1-aminium iodide

Cat. No.: B14514796
CAS No.: 62721-62-4
M. Wt: 297.22 g/mol
InChI Key: FPEPVYNNFHXSGJ-UHFFFAOYSA-M
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Description

N,2-Dimethyl-N,N-dipropylprop-2-en-1-aminium iodide is a quaternary ammonium compound. It is characterized by its unique structure, which includes a prop-2-en-1-aminium core with dimethyl and dipropyl substituents. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-Dimethyl-N,N-dipropylprop-2-en-1-aminium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of N,N-dimethyl-N,N-dipropylamine with allyl iodide under controlled conditions. The reaction is usually carried out in an inert solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N,2-Dimethyl-N,N-dipropylprop-2-en-1-aminium iodide undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

    Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reaction is typically carried out in polar solvents such as water or ethanol.

    Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are used to induce elimination reactions.

Major Products

    Nucleophilic Substitution: The major products depend on the nucleophile used. For example, using sodium hydroxide can yield the corresponding alcohol.

    Elimination Reactions: The major product is usually an alkene formed by the removal of a hydrogen and a leaving group.

Scientific Research Applications

N,2-Dimethyl-N,N-dipropylprop-2-en-1-aminium iodide has several applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.

    Biology: This compound can be used in the study of cell membrane dynamics due to its ability to interact with lipid bilayers.

    Industry: It is used in the production of surfactants and detergents due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of N,2-Dimethyl-N,N-diprop

Properties

CAS No.

62721-62-4

Molecular Formula

C11H24IN

Molecular Weight

297.22 g/mol

IUPAC Name

methyl-(2-methylprop-2-enyl)-dipropylazanium;iodide

InChI

InChI=1S/C11H24N.HI/c1-6-8-12(5,9-7-2)10-11(3)4;/h3,6-10H2,1-2,4-5H3;1H/q+1;/p-1

InChI Key

FPEPVYNNFHXSGJ-UHFFFAOYSA-M

Canonical SMILES

CCC[N+](C)(CCC)CC(=C)C.[I-]

Origin of Product

United States

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